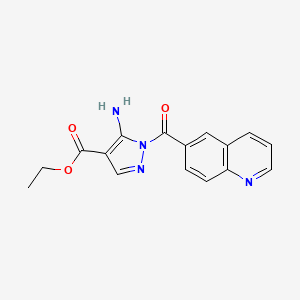

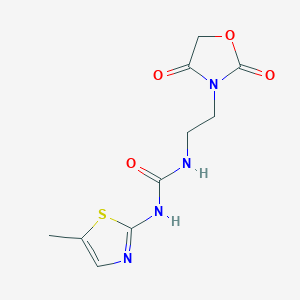

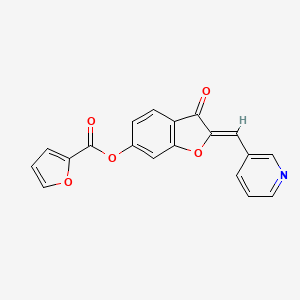

ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate, also known as ethyl 5-amino-1-quinolinylcarbonyl-pyrazole-4-carboxylate (EQPC), is a synthetic compound derived from the quinolone family of chemicals. It is a highly versatile compound that has been used in a variety of applications such as drug synthesis, drug delivery, and biochemistry. EQPC has a wide range of biological activities, including antibacterial, antifungal, and antiviral activities. EQPC is also known to possess anti-inflammatory, anti-cancer, and analgesic properties.

Scientific Research Applications

Neuroprotective Properties

The compound exhibits potential in neuroprotection. A study describes the synthesis of related compounds that showed mild inhibition of acetylcholinesterase, mitigation of calcium (Ca2+) triggered by high potassium, and neuroprotection against Ca2+ overloading and free radical-induced neuronal death (Marco-Contelles et al., 2006).

Corrosion Inhibition

Compounds structurally similar have been evaluated as corrosion inhibitors for mild steel, useful in industrial pickling processes. Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a related compound, exhibited a high efficiency of 98.8% at 100 mg/L, confirming the formation of an adsorbed film on the metal surface (Dohare et al., 2017).

Synthesis of Pyrazoloquinolines

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a similar compound, undergoes selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are converted to their 1-unsubstituted analogs. This indicates its utility in the synthesis of pyrazoloquinolines (Lebedˈ et al., 2012).

Photovoltaic Properties

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which are chemically related, have been studied. These compounds have shown potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Antimicrobial Agents

Some novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate, have shown potential as antimicrobial agents. These compounds were screened for antibacterial and antifungal activity (Holla et al., 2006).

properties

IUPAC Name |

ethyl 5-amino-1-(quinoline-6-carbonyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-16(22)12-9-19-20(14(12)17)15(21)11-5-6-13-10(8-11)4-3-7-18-13/h3-9H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREQESMKRKYMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)

![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)

![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)

![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)

![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)